Methyl 4-methyl-2-oxopentanoate
Overview
Description
“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Application 1: Synthesis of Dibenzo Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .
Application 2: Preparation of α-Oxoketene
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .
- Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .
- Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .
Application 3: Green Solvent
- Scientific Field: Green Chemistry
- Summary of Application: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of Methyl 4-methyl-2-oxopentanoate, is sold under the brand name Rhodiasolv PolarClean and has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods of Application: This compound is used as a solvent in various chemical reactions .
- Results or Outcomes: The use of this green solvent has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
Application 4: Synthesis of Dibenzo Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .
Application 5: Preparation of α-Oxoketene
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .
- Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .
- Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .
Application 6: Synthesis of Dibenzo Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .
Safety And Hazards
The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .
properties
IUPAC Name |
methyl 4-methyl-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDEVQENPHSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338058 | |
Record name | Methyl 4-methyl-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-oxopentanoate | |
CAS RN |
3682-43-7 | |
Record name | Methyl 4-methyl-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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